5-({[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
5-({[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound known for its diverse biological activities and potential applications in various fields. This compound features a complex structure with an adamantyl group, a thiazole ring, and a pyrazole ring, which contributes to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid generally involves multi-step organic synthesis techniques:
Formation of the thiazole ring: Starting with an adamantyl-substituted compound, a thiazole ring is synthesized through condensation reactions.
Introduction of the pyrazole ring: The next step involves the synthesis of the pyrazole ring, often through cyclization reactions involving hydrazine derivatives.
Linking the two rings: The thiazole and pyrazole rings are then coupled together via a suitable linker, usually an amide bond formation reaction.
Final modifications: The final step includes introducing the carboxylic acid group and ensuring proper functionalization of all groups involved.
These steps require careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity.
Industrial Production Methods
Industrial-scale production of this compound might utilize flow chemistry techniques for increased efficiency and scalability. Automation and continuous production processes help in maintaining consistent quality and reducing costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Potential to form corresponding oxides under strong oxidizing agents.
Reduction: Can be reduced to amines or alcohols using reducing agents like LiAlH4.
Substitution: Various nucleophilic and electrophilic substitutions can occur on the pyrazole and thiazole rings.
Common Reagents and Conditions
Typical reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, nitration mixtures, and sulfonyl chlorides.
Major Products
The major products formed depend on the type of reaction:
Oxidation: Oxidized derivatives of the parent compound.
Reduction: Amines or alcohols derived from the parent compound.
Substitution: Various substituted products depending on the substituent added.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its structure allows for various modifications, making it useful in developing new materials and catalysts.
Biology
In biological research, this compound is explored for its potential as a biochemical probe. It can interact with specific proteins or enzymes, aiding in the study of biological pathways and mechanisms.
Medicine
In medicine, this compound shows promise as a therapeutic agent due to its potential anti-inflammatory and anti-cancer properties. It is being investigated in preclinical studies for its efficacy and safety profiles.
Industry
Industrially, this compound could serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure makes it a valuable component in the development of new chemical entities.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which 5-({[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid exerts its effects often involves binding to specific molecular targets such as enzymes or receptors. Its adamantyl and thiazole rings are believed to facilitate strong interactions with hydrophobic pockets of proteins, while the pyrazole ring might participate in hydrogen bonding.
The exact pathways vary depending on the biological context but often involve modulation of key signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-adamantyl-3-thiazole: Shares the adamantyl-thiazole structure but lacks the pyrazole ring.
Pyrazole-4-carboxylic acids: Similar in having the pyrazole and carboxylic acid but without the adamantyl and thiazole groups.
Uniqueness
The uniqueness of 5-({[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid lies in its combination of structural features. The presence of an adamantyl group contributes to its hydrophobic character, which is useful in drug design. The thiazole and pyrazole rings offer versatile chemical reactivity and biological activity, making it a multifunctional compound.
Properties
IUPAC Name |
5-[[4-(1-adamantyl)-1,3-thiazol-2-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-23-15(13(8-20-23)17(25)26)16(24)22-18-21-14(9-27-18)19-5-10-2-11(6-19)4-12(3-10)7-19/h8-12H,2-7H2,1H3,(H,25,26)(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDFAEQXYLUVSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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